molecular formula C6H11N3 B12519467 (1H-Pyrrole-2,5-diyl)dimethanamine CAS No. 713501-36-1

(1H-Pyrrole-2,5-diyl)dimethanamine

Cat. No.: B12519467
CAS No.: 713501-36-1
M. Wt: 125.17 g/mol
InChI Key: JQOUIJCIRIOZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrole-2,5-diyl)dimethanamine is an organic compound with the molecular formula C8H15N3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrole-2,5-diyl)dimethanamine typically involves the reaction of pyrrole with formaldehyde and ammonia under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the pyrrole ring undergoes nucleophilic addition to form the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrole-2,5-diyl)dimethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylic acid

    Reduction: Pyrrole-2,5-dimethanol

    Substitution: N-alkyl or N-acyl pyrrole derivatives

Scientific Research Applications

(1H-Pyrrole-2,5-diyl)dimethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of (1H-Pyrrole-2,5-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrole-2,5-dicarboxylic acid
  • Pyrrole-2,5-dimethanol
  • N-alkyl pyrrole derivatives

Uniqueness

(1H-Pyrrole-2,5-diyl)dimethanamine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions

Properties

CAS No.

713501-36-1

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

[5-(aminomethyl)-1H-pyrrol-2-yl]methanamine

InChI

InChI=1S/C6H11N3/c7-3-5-1-2-6(4-8)9-5/h1-2,9H,3-4,7-8H2

InChI Key

JQOUIJCIRIOZRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)CN)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.